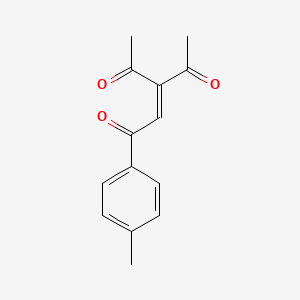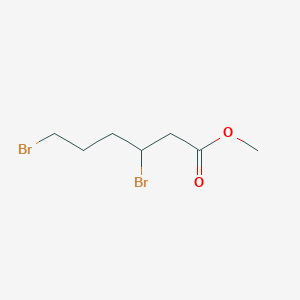
Methyl 3,6-dibromohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-dibromohexanoate: is an organic compound with the molecular formula C7H12Br2O2. It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 3rd and 6th positions of the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3,6-dibromohexanoate can be synthesized through the bromination of methyl hexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the hexanoate chain. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,6-dibromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl 3,6-dihydroxyhexanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Methyl 3-hydroxy-6-bromohexanoate, methyl 3,6-dihydroxyhexanoate.
Reduction: Methyl 3,6-dihydroxyhexanoate.
Oxidation: Hexanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 3,6-dibromohexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3,6-dibromohexanoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Methyl 6-bromohexanoate: A mono-brominated derivative of hexanoic acid.
Methyl 3-bromohexanoate: Another mono-brominated derivative with bromine at a different position.
Methyl 3,6-dichlorohexanoate: A similar compound with chlorine atoms instead of bromine.
Uniqueness: Methyl 3,6-dibromohexanoate is unique due to the presence of two bromine atoms at specific positions on the hexanoate chain. This dual bromination imparts distinct reactivity and properties compared to mono-brominated or chloro-substituted analogs. The compound’s unique structure makes it valuable in synthetic chemistry for creating complex molecules with specific functional groups.
Propriétés
Numéro CAS |
89261-15-4 |
|---|---|
Formule moléculaire |
C7H12Br2O2 |
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
methyl 3,6-dibromohexanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-11-7(10)5-6(9)3-2-4-8/h6H,2-5H2,1H3 |
Clé InChI |
DLLRCCSJDGKCGX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)

![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)

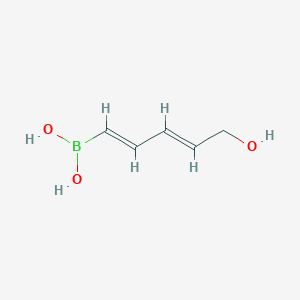
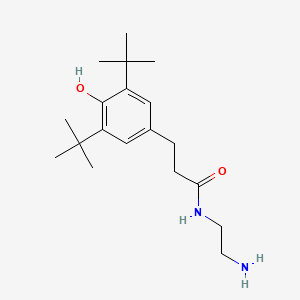
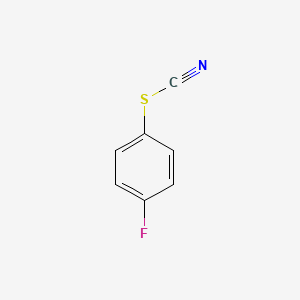
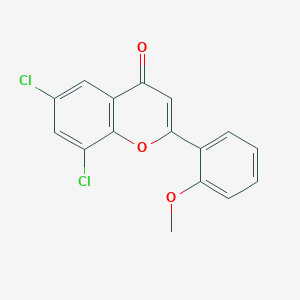
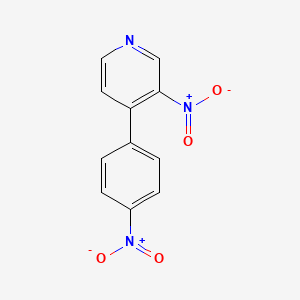

![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)

